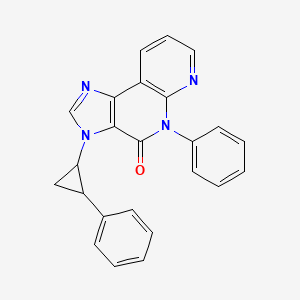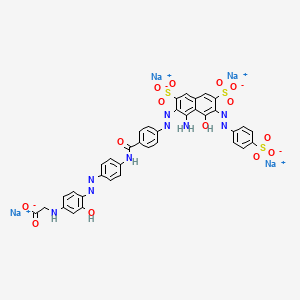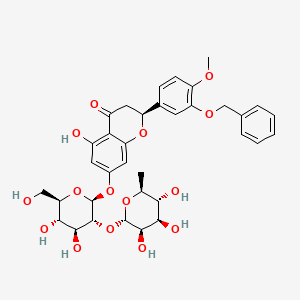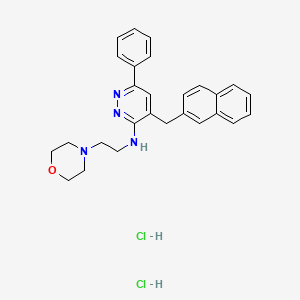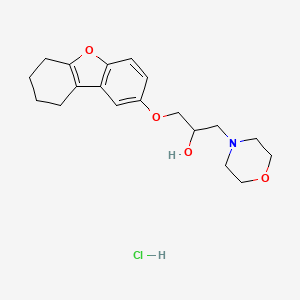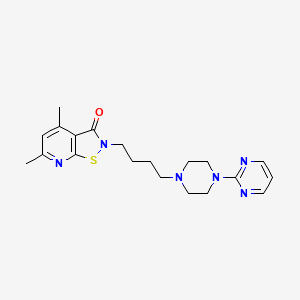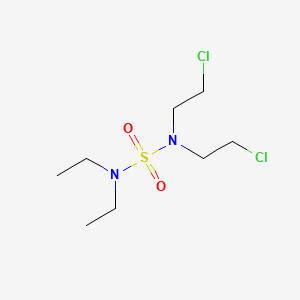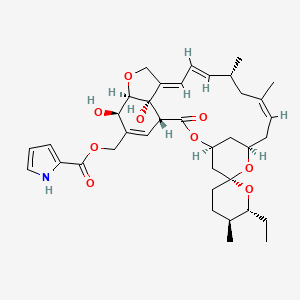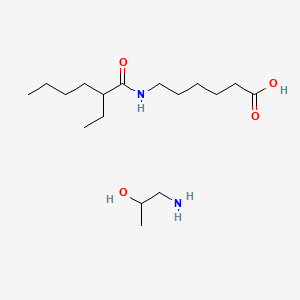
4-(2-(4-Methyl-5-thiazolyl)ethyl)-1-piperazinecarboxylic acid ethyl ester hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a thiazole moiety and an ethyl ester group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of appropriate diamines.
Introduction of the Thiazole Moiety: The thiazole ring is introduced via a nucleophilic substitution reaction using suitable thiazole derivatives.
Esterification: The ethyl ester group is incorporated through esterification reactions involving carboxylic acids and ethanol under acidic conditions.
Hydrochloride Formation: The final step involves the formation of the monohydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure monohydrochloride salt.
化学反应分析
Types of Reactions: 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine or thiazole rings.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or amines for substitution reactions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Amines and Alcohols: From reduction reactions.
Substituted Piperazines or Thiazoles: From nucleophilic substitution reactions.
科学研究应用
1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, leading to desired biological effects such as inhibition of microbial growth or induction of cell death in cancer cells.
相似化合物的比较
- 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester
- 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, methyl ester
- 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, propyl ester
Uniqueness: 1-Piperazinecarboxylic acid, 4-(2-(4-methyl-5-thiazolyl)ethyl)-, ethyl ester, monohydrochloride stands out due to its specific combination of a piperazine ring, thiazole moiety, and ethyl ester group, which confer unique chemical and biological properties not found in its analogs.
属性
CAS 编号 |
89663-22-9 |
|---|---|
分子式 |
C13H22ClN3O2S |
分子量 |
319.85 g/mol |
IUPAC 名称 |
ethyl 4-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]piperazine-1-carboxylate;hydron;chloride |
InChI |
InChI=1S/C13H21N3O2S.ClH/c1-3-18-13(17)16-8-6-15(7-9-16)5-4-12-11(2)14-10-19-12;/h10H,3-9H2,1-2H3;1H |
InChI 键 |
YUPIBORVMCUQQP-UHFFFAOYSA-N |
规范 SMILES |
[H+].CCOC(=O)N1CCN(CC1)CCC2=C(N=CS2)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


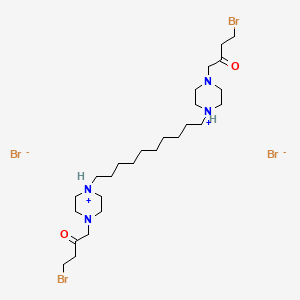
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethyl-butanoyl]amino]-[(4-thiazol-5-ylphenyl)methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B12744914.png)
